molecular formula C28H44O3 B1197861 6-Methylspirost-5-en-3-ol

6-Methylspirost-5-en-3-ol

Cat. No.: B1197861
M. Wt: 428.6 g/mol
InChI Key: RJQCTQMDJCNDGK-DHBSUMGVSA-N
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Description

6-Methylspirost-5-en-3-ol (CAS No. 86533-46-2), also known as 6-Methyldiosgenin or 5,25R-Spirosten-6-methyl-3β-ol, is a steroidal spirostan derivative characterized by a methyl group at position 6 and a hydroxyl group at position 3 of the spirostane skeleton . Its molecular formula is C28H44O3, with a molecular weight of 428.329 g/mol. The compound exhibits a complex pentacyclic structure with 11 stereocenters, contributing to its unique stereochemical profile .

Properties

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol

InChI

InChI=1S/C28H44O3/c1-16-6-11-28(30-15-16)18(3)25-24(31-28)14-23-20-12-17(2)22-13-19(29)7-9-26(22,4)21(20)8-10-27(23,25)5/h16,18-21,23-25,29H,6-15H2,1-5H3/t16-,18+,19+,20-,21+,23+,24+,25+,26-,27+,28?/m1/s1

InChI Key

RJQCTQMDJCNDGK-DHBSUMGVSA-N

Isomeric SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=C6[C@@]5(CC[C@@H](C6)O)C)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1

Synonyms

6-methyldiosgenin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of 6-Methylspirost-5-en-3-ol and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance
This compound 86533-46-2 C28H44O3 428.329 Methyl at C6, hydroxyl at C3, spirostan core Synthetic intermediate, reference standard
Polyphyllin A 50773-41-6 Not provided Not provided Glycosylated spirostanol saponin Anticancer, anti-inflammatory
Polyphyllin II 76296-72-5 Not provided Not provided Glycosylated derivative with sugar moieties Cytotoxic activity
Protodioscin 55056-80-9 C51H84O22 1049.20 (external data) Diosgenin glycoside with rhamnose and glucose Neuroprotective, cardioprotective
Dioscin 19057-60-4 C45H72O16 869.08 (external data) Diosgenin disaccharide derivative Antitumor, antifungal
Ophiopogonin B 38971-41-4 C44H70O16 855.00 (external data) Ruscogenin glycoside with methyl groups Anti-inflammatory, vasodilatory

Key Comparative Insights

Structural Differences

Backbone Modifications: this compound lacks glycosylation, unlike Polyphyllins, Protodioscin, and Dioscin, which are glycosylated saponins. This absence of sugar moieties reduces its polarity and increases lipophilicity (LogP = 5.6 vs. ~1–3 for glycosides) .

Stereochemical Complexity :

  • With 11 stereocenters, this compound has a more rigid conformation compared to Ophiopogonin B (7 stereocenters), influencing receptor-binding specificity .
Functional Differences

Bioactivity: Glycosylated analogs (e.g., Dioscin, Polyphyllins) exhibit pronounced anticancer effects due to enhanced solubility and interaction with cellular membranes. In contrast, this compound’s aglycone form may favor intracellular steroid receptor modulation . Protodioscin’s neuroprotective effects are attributed to its sugar moieties, which this compound lacks .

Pharmacokinetics: The methyl group at C6 in this compound may improve metabolic stability compared to non-methylated spirostans, though its high LogP could limit aqueous solubility .

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